14-Methylhexadecan-1-ol
Description
Significance of Branched-Chain Fatty Alcohols in Chemical Biology
Branched-chain fatty alcohols are integral components of various biological systems, where they contribute to the structural integrity of cell membranes, act as signaling molecules, and form protective barriers on the surfaces of plants and insects. The presence of methyl branching alters the packing efficiency of these molecules, influencing membrane fluidity and permeability. In insects, specific branched-chain fatty alcohols are known to function as pheromones, mediating communication and reproductive behaviors. In the plant kingdom, they are constituents of epicuticular waxes, which play a crucial role in preventing water loss and protecting against environmental stressors. The unique properties imparted by the branched structure make these compounds a fascinating area of study in chemical biology.
Overview of Historical and Current Research Trajectories for 14-Methylhexadecan-1-ol
Historically, research on fatty alcohols has predominantly focused on straight-chain variants due to their abundance and industrial relevance. However, with advancements in analytical techniques, the identification and characterization of less abundant, branched-chain isomers like this compound have become more feasible.
Early research into complex lipid mixtures from natural sources often categorized branched-chain alcohols as minor components. The specific identification of this compound has been noted in the chemical databases as a known compound, though detailed studies focusing exclusively on it are limited. nih.govebi.ac.uk
Current research trajectories are leaning towards the elucidation of the specific biological roles of these branched-chain isomers. For instance, the structurally related compound, (Z)-14-Methyl-8-hexadecenal, has been identified as a sex pheromone in certain beetle species, suggesting a potential signaling role for similar structures like this compound in other organisms. Furthermore, the identification of a related unsaturated alcohol, 14-Methyl-8-hexadecen-1-ol, in the plant Averrhoa bilimbi points towards the natural occurrence of this carbon skeleton in the plant kingdom. nih.gov
Future research is anticipated to focus on several key areas:
Biosynthesis: Understanding the enzymatic pathways responsible for the specific methylation at the antepenultimate carbon (the iso-position).
Biological Activity: Investigating the precise roles of this compound in cell signaling, membrane dynamics, and as a potential pheromone component.
Synthesis: Developing efficient and stereoselective synthetic routes to obtain pure samples of this compound for detailed biological evaluation.
Methodological Advancements Facilitating the Study of this compound
The study of this compound has been significantly propelled by advancements in analytical chemistry. The ability to separate and identify individual isomers from complex biological matrices is crucial for understanding their function.
Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone technique for the analysis of fatty alcohols. Derivatization of the alcohol to its trimethylsilyl (B98337) (TMS) ether increases its volatility and allows for effective separation on a GC column. The mass spectrum of the TMS derivative provides a characteristic fragmentation pattern that aids in its identification. Public databases like the NIST Mass Spectrometry Data Center provide reference spectra that can be used for comparison. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecule. While the ¹H-NMR spectrum of long-chain alcohols can be complex due to overlapping signals, the chemical shift of the protons on the carbon bearing the hydroxyl group (around 3.6 ppm) and the terminal methyl group are characteristic. libretexts.orgnih.gov ¹³C-NMR spectroscopy is particularly useful for confirming the carbon skeleton and the position of the methyl branch. azom.comresearchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups. azom.com
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) has also emerged as a powerful tool for the analysis of fatty alcohols, particularly for less volatile or thermally labile compounds.
These advanced methodologies are indispensable for the continued exploration of the chemical and biological landscape of this compound and other branched-chain fatty alcohols.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₆O | nih.gov |
| Molecular Weight | 256.47 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 2490-43-9 | nih.gov |
| ChEBI ID | 84920 | ebi.ac.uk |
Table 2: Spectroscopic Data for Long-Chain Alcohols
| Technique | Key Features for Long-Chain Alcohols |
| ¹H-NMR | -CH₂-OH signal typically around 3.6 ppm (triplet). Terminal CH₃ signal around 0.9 ppm (triplet). Complex overlapping signals from the long alkyl chain. libretexts.orgnih.gov |
| ¹³C-NMR | -CH₂-OH carbon signal around 60-70 ppm. Alkyl chain carbons resonate in the 10-40 ppm region. azom.comresearchgate.net |
| GC-MS (as TMS derivative) | Characteristic fragmentation pattern with a prominent M-15 peak (loss of a methyl group from the TMS ether). nist.gov |
| IR Spectroscopy | Strong, broad O-H stretching vibration around 3200-3600 cm⁻¹. C-O stretching vibration around 1050-1150 cm⁻¹. libretexts.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2490-43-9 |
|---|---|
Molecular Formula |
C17H36O |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
14-methylhexadecan-1-ol |
InChI |
InChI=1S/C17H36O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
WQBUQCSTGAHNSM-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCO |
Origin of Product |
United States |
Natural Occurrence and Biogeochemical Distribution of 14 Methylhexadecan 1 Ol
Detection and Characterization in Terrestrial Flora and Fungi
The branched-chain fatty alcohol 2-Methylhexadecan-1-ol has been identified as a metabolite in various terrestrial plants and fungi. Its presence is often revealed through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant extracts and volatile compounds.
Investigations into the phytochemical composition of several medicinal plants have confirmed the presence of 2-Methylhexadecan-1-ol.
Waltheria indica : A hydro-alcoholic extract of Waltheria indica, a perennial shrub found in tropical and subtropical regions, was analyzed to isolate its bioactive components. researchgate.net Among the compounds identified was 2-Methylhexadecan-1-ol, which has a molecular formula of C17H36O. researchgate.net
Ruellia tuberosa : Analysis of the essential oils from the fruit of Ruellia tuberosa, a plant used in traditional medicine, detected 2-Methylhexadecan-1-ol, although in a relatively small concentration of 0.35%. thepab.orgekb.eg The compound was one of 109 different volatile constituents identified across the plant's leaf, stem, root, fruit, and flower. thepab.orgekb.egekb.eg
Phlomis floccosa : In a study of essential oils from the aerial parts of Phlomis floccosa, a perennial plant native to Egypt, Libya, and Tunisia, GC-MS analysis identified 2-methylhexadecan-1-ol as a notable component, constituting 7.21% of the total oil. epa.gov
Table 1: Detection of 2-Methylhexadecan-1-ol in Medicinal Plants
| Plant Species | Part Analyzed | Compound Identified | Reference |
|---|---|---|---|
| Waltheria indica | Whole Plant (Hydro-alcoholic extract) | 2-Methylhexadecan-1-ol | researchgate.net |
| Ruellia tuberosa | Fruit (Essential oil) | 2-Methylhexadecan-1-ol | thepab.orgekb.eg |
The production of 2-Methylhexadecan-1-ol is not limited to flora; it has also been identified as a volatile organic compound (VOC) produced by fungi. Research on the VOCs emitted by Fusarium verticillioides, a fungal pathogen that affects maize, listed 2-methylhexadecan-1-ol among the compounds detected from non-sterile cracked maize cultures. epa.gov
Presence in Marine Organisms
The marine environment is a rich source of bioactive compounds, and various species of macroalgae (seaweeds) have been found to contain 2-Methylhexadecan-1-ol.
Corallina officinalis : A dichloromethane (B109758) extract from this red algae, collected from the Mediterranean coast of Egypt, was found to contain 2-methylhexadecan-1-ol as one of its six major components. scispace.com
Cystoseira compressa : Analysis of essential oils from this brown algae collected in the Adriatic Sea showed the presence of 2-methylhexadecan-1-ol, with its concentration varying seasonally. epa.gov
Sargassum polycystum : GC-MS analysis of extracts from this seaweed identified 2-methylhexadecan-1-ol, though it was present in a low amount of 1.75% compared to other fatty acids like palmitic acid (18.02%).
Hypnea valentiae and Pterocladia capillacea : Methanolic extracts of these red algae were also found to contain high percentages of several compounds, including 2-methylhexadecan-1-ol.
Table 2: Detection of 2-Methylhexadecan-1-ol in Marine Organisms
| Marine Organism | Type | Compound Identified | Reference |
|---|---|---|---|
| Corallina officinalis | Red Algae | 2-Methylhexadecan-1-ol | scispace.com |
| Cystoseira compressa | Brown Algae | 2-Methylhexadecan-1-ol | epa.gov |
| Sargassum polycystum | Seaweed | 2-Methylhexadecan-1-ol | |
| Hypnea valentiae | Red Algae | 2-Methylhexadecan-1-ol |
Endogenous Production in Faunal Systems
Insects produce a vast array of chemical signals and defensive compounds from specialized glands. These secretions often include long-chain alcohols and their derivatives, which can function as pheromones or allomones.
While insects are known producers of long-chain alcohols, specific analysis of the abdominal gland secretions of the black carpenter ant, Camponotus pennsylvanicus, did not identify 14-Methylhexadecan-1-ol or its isomers. ebi.ac.uk GC-MS analysis of petroleum ether extracts from these glands revealed a complex mixture of nineteen different compounds. The alcoholic components identified included E-2-octadecadecen-1-ol and 2-methyl-Z,Z-3,13-octadecadienol, but not methylhexadecan-1-ol. ebi.ac.uk The identified compounds were primarily fatty acids (47.87%) and hydrocarbons (14.14%), with alcohols comprising 11.43% of the total extract. ebi.ac.uk
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-Methylhexadecan-1-ol |
| Palmitic acid |
| E-2-octadecadecen-1-ol |
Contribution to Mammalian Exocrine Secretions (e.g., Bengal cat anal sac)
Exocrine glands in mammals secrete complex chemical mixtures that play crucial roles in communication, defense, and territorial marking. The anal sac secretions of carnivorans are particularly rich in volatile organic compounds (VOCs) that convey information about individual identity, sex, and reproductive status.
A detailed investigation into the anal sac secretions of a male Bengal cat (Felis catus × Prionailurus bengalensis) was conducted to identify the volatile compounds present. This research supports the "fermentation hypothesis," which posits that symbiotic microorganisms in these glands metabolize substrates to produce the volatile chemicals used by the host animal. ebi.ac.ukresearchgate.net While a variety of compounds were identified, including fatty acids, aromatic compounds, and other alcohols, the specific compound this compound was not reported.
However, the study did tentatively identify a structural isomer, 2-methylhexadecan-1-ol , in both the anal sac secretion and in cultures of bacteria isolated from the sac. nih.govplos.org This finding highlights that branched-chain fatty alcohols are components of these complex mammalian secretions, likely arising from microbial activity. The presence of this isomer suggests that the necessary biosynthetic pathways for creating long, branched-chain alcohols exist within the anal sac's microbial ecosystem. Further research would be needed to determine if this compound is also present, perhaps in quantities below the detection limit of the initial study, or if the microbial metabolic pathways favor the production of other isomers.
Microbial Bioproduction and Biotransformation in Diverse Environments
The synthesis of fatty alcohols by microorganisms is a well-documented phenomenon. Bacteria, in particular, can produce a diverse array of straight-chain and branched-chain alcohols through various metabolic pathways, often involving the modification of fatty acids.
The final step in the fatty acid metabolic pathway can involve the reduction of carboxy groups to aldehydes and subsequently to aliphatic alcohols. plos.orggoogle.com This process is a likely source for many of the alcohols found in environments rich in microbial activity. Branched-chain fatty alcohols, such as this compound, are derived from branched-chain fatty acids, which are common in the cell membranes of many bacterial species.
In the context of the Bengal cat anal sac study, several bacteria were isolated and their metabolites analyzed. The research tentatively identified the isomer 2-methylhexadecan-1-ol as a volatile compound produced by these bacterial isolates, demonstrating that bacteria within the anal sac can synthesize branched-chain C17 alcohols. plos.orgbiorxiv.org The bacteria identified as abundant in the cat's anal sac included Bacteroides fragilis, Tessaracoccus, and Finegoldia magna. ebi.ac.uknih.gov The production of such alcohols by these resident bacteria is consistent with the fermentation hypothesis, where microbial metabolites become the chemical signals used by the host. ebi.ac.uk While the production of 2-methylhexadecan-1-ol was noted, the specific synthesis of this compound by these or other bacteria in this context has not been explicitly documented.
Microbial fermentation is the process by which microorganisms break down complex organic substances into simpler ones. The products of this fermentation can include a wide range of volatile organic compounds, including alcohols. The study of the Bengal cat's anal sac provides a clear example of a natural fermentation environment. ebi.ac.ukresearchgate.net
The analysis of the headspace from the cultured bacterial isolates (Bacteroides fragilis, Tessaracoccus sp., and Finegoldia magna) revealed a complex mixture of VOCs. ebi.ac.uk The data below summarizes the findings related to the branched-chain alcohol identified in the study.
Interactive Data Table: Volatile Compounds in Bengal Cat Anal Sac and Bacterial Cultures
| Compound Name | Molecular Formula | Found in Anal Sac Secretion | Found in Bacterial Culture Headspace (B. fragilis, Tessaracoccus sp., F. magna) |
| 2-methylhexadecan-1-ol* | C17H36O | Yes | Yes |
Note: The table lists the identified isomer 2-methylhexadecan-1-ol. Data for this compound was not reported in this study. nih.govresearchgate.net
This evidence strongly supports the role of microbial fermentation in producing complex alcohols found in mammalian secretions. The modification of products from the fatty acid biosynthetic pathway is the most probable origin for these compounds. plos.org While the pathway can theoretically produce various isomers, the identification of 2-methylhexadecan-1-ol in the fermentation products of these specific bacteria is the key finding from this research. The presence of this compound in other microbial fermentation systems remains an area for future discovery.
Biosynthetic Pathways and Metabolic Transformations of 14 Methylhexadecan 1 Ol
Elucidation of Endogenous Biosynthetic Routes
The endogenous production of 14-methylhexadecan-1-ol relies on the availability of its precursor, 14-methylhexadecanoic acid, which is a type of iso-fatty acid.
The final step in the biosynthesis of this compound is the reduction of its corresponding fatty acid, 14-methylhexadecanoic acid. This conversion is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). nih.govnih.gov These enzymes facilitate the reduction of fatty acyl-CoA or fatty acyl-ACP to primary alcohols. frontiersin.org The process is typically NADPH-dependent and proceeds through a fatty aldehyde intermediate. nih.govnih.gov
The general pathway can be summarized as follows:
Activation: The fatty acid (14-methylhexadecanoic acid) is first activated to its thioester derivative, typically 14-methylhexadecanoyl-CoA. nih.gov
Reduction to Aldehyde: The fatty acyl-CoA is then reduced to the corresponding aldehyde, 14-methylhexadecanal.
Reduction to Alcohol: The aldehyde is subsequently reduced to the final product, this compound. nih.gov
In many organisms, a single FAR enzyme can catalyze the complete four-electron reduction of the fatty acyl-CoA to the alcohol, while in others, two separate enzymes (a fatty aldehyde-forming reductase and an aldehyde reductase) may be involved. frontiersin.orgd-nb.info
The synthesis of the precursor, 14-methylhexadecanoic acid, is a key area of investigation, particularly in prokaryotes like myxobacteria, where iso-fatty acids are major cellular components. psu.eduresearchgate.net The biosynthesis of these branched-chain fatty acids differs from straight-chain fatty acid synthesis primarily in the initial priming step. nih.gov
The process begins with a branched-chain acyl-CoA primer, which for iso-fatty acids is typically derived from the degradation of branched-chain amino acids like leucine (B10760876) (leading to isovaleryl-CoA) or valine (leading to isobutyryl-CoA). psu.edufrontiersin.org For the synthesis of 14-methylhexadecanoic acid (an iso-odd fatty acid), isovaleryl-CoA serves as the starter unit. This primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-CoA. psu.edu
Interestingly, some myxobacteria possess an alternative pathway for synthesizing isovaleryl-CoA that is independent of leucine degradation, branching from the mevalonate (B85504) pathway. psu.edunih.gov This highlights the metabolic flexibility of these organisms in producing the necessary precursors for iso-fatty acid synthesis. Studies in Stigmatella aurantiaca have shown that iso-17:0 (15-methylhexadecanoic acid) plays a central role, and shorter-chain iso-fatty acids can be formed from it through oxidation processes. psu.eduresearchgate.net
Enzymatic Mechanisms Governing this compound Synthesis
The synthesis of this compound is governed by specific enzymes that catalyze the formation of its precursor acid and its subsequent reduction.
Reductase Activities: The key enzymes in the final step of this compound synthesis are fatty acyl-CoA reductases (FARs). nih.gov These enzymes exhibit varying substrate specificities. For instance, FARs cloned from birds like the barn owl (Tyto alba) and goose (Anser anser domesticus) have been characterized. nih.gov These studies revealed different isozymes (FAR1 and FAR2) with preferences for different chain lengths; for example, the FAR1 group preferred substrates with 14 to 18 carbons, while FAR2 favored stearoyl-CoA (C18). nih.gov A bacterial FAR from Marinobacter aquaeolei VT8 has been shown to reduce a range of fatty acyl-CoAs (from C8 to C20) to their corresponding alcohols, with a high affinity for palmitoyl-CoA (C16:0). acs.org Such enzymes are capable of catalyzing the reduction of branched-chain acyl-CoAs, like 14-methylhexadecanoyl-CoA, to produce this compound.
Microbial systems are widely studied for the production of fatty alcohols. nih.govnih.gov The biological production of these compounds can be achieved through two main enzymatic routes: the reduction of fatty acyl-CoA or fatty acyl-ACP by FARs, or the reduction of free fatty acids by carboxylic acid reductases (CARs). frontiersin.orgnih.gov
The FAR pathway is common, and these enzymes are categorized as either fatty alcohol-forming or fatty aldehyde-forming. frontiersin.orgoup.com The aldehyde-forming reductases require a subsequent reduction step by an alcohol dehydrogenase (ADH) or aldehyde reductase (AHR) to produce the final fatty alcohol. frontiersin.orgresearchgate.net The CAR pathway, using enzymes like the one from Mycobacterium marinum, converts free fatty acids to aldehydes, which are then reduced to alcohols by endogenous reductases. frontiersin.orgresearchgate.netresearchgate.net
The table below summarizes the key enzyme classes involved in microbial fatty alcohol production.
| Enzyme Class | Abbreviation | Substrate | Product | Organism Example |
| Fatty Acyl-CoA Reductase | FAR | Fatty Acyl-CoA | Fatty Alcohol | Marinobacter aquaeolei acs.org |
| Acyl-ACP Reductase | AAR | Fatty Acyl-ACP | Fatty Aldehyde | Synechococcus elongatus frontiersin.org |
| Carboxylic Acid Reductase | CAR | Free Fatty Acid | Fatty Aldehyde | Mycobacterium marinum frontiersin.orgresearchgate.net |
| Alcohol Dehydrogenase | ADH | Fatty Aldehyde | Fatty Alcohol | Escherichia coli nih.gov |
Advanced Synthetic Methodologies for 14 Methylhexadecan 1 Ol and Its Analogs in Research
Chemoenzymatic Synthetic Approaches
Chemoenzymatic methods leverage the high selectivity of enzymes combined with traditional chemical reactions to construct complex molecules under mild conditions. These approaches are particularly valuable for the synthesis of long-chain aliphatic alcohols and their derivatives.
Lipases are highly versatile enzymes in organic synthesis, capable of catalyzing reactions such as esterification, transesterification, and acylation with high chemo-, regio-, and enantioselectivity. nih.govnih.gov Their application in non-aqueous or micro-aqueous environments, such as organic solvents or emulsion systems, is critical for synthetic reactions rather than hydrolysis. nih.govnih.gov Lipase-catalyzed transesterification has proven to be an effective alternative to purely chemical catalysis for producing high-molecular-weight esters, requiring less energy and offering higher selectivity. nih.gov
In these systems, lipases can facilitate the synthesis of derivatives from long-chain alcohols. For instance, research has shown that lipase (B570770) incorporated into an oil-in-water emulsion can effectively catalyze the transesterification between methyl laurate and oleyl alcohol, demonstrating the potential for modifying complex aliphatic alcohols. nih.gov The choice of solvent is crucial, as the stability and activity of lipases vary significantly; they are generally more stable in hydrophobic, water-immiscible solvents than in polar, water-miscible ones. nih.gov Furthermore, lipases are instrumental in the enantioselective acylation of racemic alcohols, a key step in producing chiral molecules. google.com
Table 1: Examples of Lipase-Catalyzed Reactions for Aliphatic Alcohol Derivatives
| Lipase Source | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Unspecified | Transesterification | Methyl laurate and Oleyl alcohol | Effective catalysis in a cellulose-coated oil-in-water emulsion system, favoring transesterification over hydrolysis. | nih.gov |
| Bacillus spp. | General Catalysis | Varies | High stability in hydrophobic organic solvents like benzene (B151609) and toluene. | nih.gov |
| Unspecified | Acetoacetylation | Racemic alcohols and Diketenes | Enables enantioselective synthesis of acylated alcohol derivatives. | google.com |
| Various | Kinetic Resolution | Racemic secondary alcohols | Used in combination with metal catalysts for dynamic kinetic resolution to produce enantiopure esters. | encyclopedia.pub |
Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes known for their ability to catalyze the oxidation of non-activated C-H bonds, a challenging reaction in synthetic chemistry. researchgate.netnih.gov A specific subset of these enzymes, known as ω-hydroxylases, are particularly relevant for alcohol synthesis. wikipedia.org These enzymes catalyze the hydroxylation of the terminal (ω) or sub-terminal (ω-1) carbon atoms of long-chain fatty acids and alkanes. wikipedia.orgnih.gov This regioselectivity is enforced by the protein's structure, which creates steric constraints that favor oxidation at the end of the alkyl chain over more reactive internal positions. nih.gov
Several human CYP subfamilies, including CYP4A, CYP4B, and CYP4F, exhibit ω-hydroxylase activity and are capable of metabolizing medium to long-chain fatty acids. nih.govnih.gov The reaction involves the activation of molecular oxygen and the concomitant oxidation of NADPH. wikipedia.org This biocatalytic approach offers a direct route to producing long-chain primary alcohols from alkane precursors with high selectivity, which is difficult to achieve through traditional chemical methods. researchgate.net
Table 2: Cytochrome P450 Systems for Fatty Acid Hydroxylation
| Enzyme Family/Subfamily | Typical Substrates | Reaction Type | Significance | Reference |
|---|---|---|---|---|
| CYP Omega (ω) Hydroxylases | Fatty acids (e.g., arachidonic acid) | Terminal (ω) and sub-terminal (ω-1) hydroxylation | Adds a hydroxyl group to the end of a fatty acid chain. | wikipedia.orgnih.gov |
| CYP153 Family (Bacterial) | Medium-chain n-alkanes | Terminal hydroxylation | Offers high regioselectivity for producing primary alcohols from alkanes. | researchgate.net |
| CYP4 Family (Mammalian) | Long-chain fatty acids | Preferential ω-hydroxylation | Includes enzymes like CYP4A11 and CYP4F2, which are well-characterized for fatty acid metabolism. | nih.gov |
| CYP152B1 (from Sphingomonas paucimobilis) | C14:0, C16:0 fatty acids | α-Hydroxylation | Demonstrates regioselectivity at the C2 position, an alternative to terminal hydroxylation. | researchgate.net |
Stereoselective and Regioselective Synthesis of Branched Alcohols
The synthesis of 14-methylhexadecan-1-ol involves a chiral center at the C-14 position, necessitating stereoselective methods to produce a single enantiomer. Regioselectivity is also paramount to ensure the correct placement of the methyl branch and the terminal hydroxyl group.
The creation of specific stereoisomers of chiral alcohols is a central goal in modern organic synthesis. ethz.ch For branched-chain alcohols like this compound, controlling the stereochemistry at the branching point is crucial. One of the most effective strategies is dynamic kinetic resolution (DKR). encyclopedia.pub This process combines the enzymatic kinetic resolution of a racemic alcohol—where a lipase selectively acylates one enantiomer—with an in-situ racemization of the slower-reacting enantiomer, typically using a metal catalyst (e.g., Ruthenium complexes). encyclopedia.pub This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiopure product. encyclopedia.pub
Other established methods for asymmetric synthesis include:
Chiral Pool Synthesis : Utilizing naturally occurring enantiopure starting materials, such as amino acids or sugars, that already contain one or more of the required stereocenters. ethz.ch
Chiral Auxiliaries : Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the new stereocenter has been formed. ethz.ch
Asymmetric Catalysis : Employing a chiral catalyst to create a new stereocenter enantioselectively from a prochiral substrate. rsc.org
Table 3: Comparison of Chiral Alcohol Synthesis Strategies
| Methodology | Principle | Application/Example | Reference |
|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution of a racemate with in-situ racemization of the unreacted enantiomer. | Metal/lipase-combo catalysis for converting racemic secondary alcohols to a single enantiomeric ester. | encyclopedia.pub |
| Chiral Pool Synthesis | At least one stereocenter is derived from an enantiopure starting material. | Using natural products like sugars or amino acids as building blocks. | ethz.ch |
| Asymmetric Tandem Catalysis | A one-pot reaction sequence using multiple catalysts to create a chiral product from a simple starting material. | One-pot synthesis of chiral alcohols from alkynes using CF₃SO₃H and a chiral Ru(II) complex. | rsc.org |
The synthesis of saturated long-chain alcohols often begins with unsaturated precursors containing one or more carbon-carbon double bonds. Hydrogenation is the process used to convert these double bonds into single bonds, resulting in a fully saturated alkyl chain. libretexts.orgpressbooks.pub This is a critical step in producing this compound from an unsaturated analog.
The process typically involves reacting the unsaturated compound with hydrogen gas under pressure and high temperature in the presence of a metal catalyst. google.comwikipedia.org
Catalysts : Nickel is a common catalyst, but for more challenging or "refractory" unsaturated fatty acids, a combination of a nickel hydrogenation catalyst with a copper chromite adjunct catalyst can be used for more efficient hydrogenation under milder conditions. google.com
Conditions : Commercial hydrogenation can be performed as a batch process at temperatures between 150°C and 300°C and pressures ranging from 40 psig to over 300 psig. google.com The degree of saturation is carefully controlled by managing the amount of hydrogen, reaction time, and temperature to ensure complete conversion of double bonds. pressbooks.pubwikipedia.org
A key consideration during partial hydrogenation is the potential for cis-trans isomerization of remaining double bonds, which can lead to the formation of undesired trans isomers. libretexts.orgwikipedia.org However, for the synthesis of a fully saturated compound like this compound, the goal is complete hydrogenation, which eliminates all double bonds and thus the issue of isomerism in the final product. wikipedia.org
Table 4: Catalytic Systems for Hydrogenation of Unsaturated Precursors
| Catalyst System | Substrate Type | Typical Conditions | Outcome/Benefit | Reference |
|---|---|---|---|---|
| Nickel | Unsaturated vegetable oils/fatty acids | High temperature and pressure | Standard industrial process for producing saturated fats from oils. | wikipedia.org |
| Nickel and Copper Chromite | Unsaturated fatty acids refractory to hydrogenation | Temp: >150°C; Pressure: >40 psig | Allows for rapid and efficient hydrogenation under relatively mild conditions. | google.com |
| Shaped catalyst in a solid bed | Unsaturated fats, fatty acids, or esters | Continuous flow, supercritical medium | Improved activity and selectivity compared to conventional trickle bed processes. | google.com |
Development of Novel Synthetic Routes for Chain Elongation and Functionalization
Modern synthetic chemistry seeks to develop more efficient and versatile routes for constructing complex molecules. For long-chain branched alcohols, this includes innovative methods for extending carbon chains and selectively introducing functional groups.
One emerging strategy is microbial chain elongation, a fermentation process that can produce medium-chain carboxylates from simple substrates like ethanol. frontiersin.org These carboxylates can serve as precursors that are further elongated to produce valuable chemicals. frontiersin.org Metabolic engineering of microorganisms like Escherichia coli and yeast also provides powerful platforms for producing fatty alcohols of specific, desired chain lengths by optimizing biosynthetic pathways. researchgate.netnih.gov These biological systems can be engineered to divert intermediates from highly active pathways, such as amino acid biosynthesis, toward the production of branched-chain alcohols. nih.govresearchgate.netrepec.org
In chemical synthesis, a key step is often the reduction of a carboxylic acid or its ester derivative to the corresponding primary alcohol. researchgate.net For example, 14-methylhexadecanoic acid can be reduced to this compound using a reducing agent like lithium aluminum hydride (LiAlH4). nih.gov
Furthermore, advanced functionalization techniques allow for the modification of simple aliphatic alcohols at specific, unactivated C-H bonds, which is notoriously difficult. nih.gov Methods involving 1,5-hydrogen atom transfer (1,5-HAT) initiated by alkoxyl radicals can achieve δ-selective functionalization, enabling the introduction of new chemical groups at a remote position on the carbon chain. nih.govresearchgate.net Such strategies are invaluable for creating a diverse library of analogs of this compound for research purposes.
Table of Compounds
Table 5: List of Chemical Compounds Mentioned
| Common Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₁₇H₃₆O |
| 14-Methylhexadecanoic acid | 14-Methylhexadecanoic acid | C₁₇H₃₄O₂ |
| Hexadecan-1-ol | Hexadecan-1-ol | C₁₆H₃₄O |
| Methyl laurate | Methyl dodecanoate | C₁₃H₂₆O₂ |
| Oleyl alcohol | (Z)-Octadec-9-en-1-ol | C₁₈H₃₆O |
| Arachidonic acid | (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid | C₂₀H₃₂O₂ |
| Ethanol | Ethanol | C₂H₆O |
| Lithium aluminum hydride | Lithium tetrahydridoaluminate | LiAlH₄ |
| Nickel | Nickel | Ni |
| Copper chromite | Copper chromite | Cu₂Cr₂O₅ |
Wittig Reactions and Coupling Strategies for Branched Alkanols
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from an aldehyde or ketone and a phosphonium (B103445) ylide. libretexts.orgwikipedia.org This reaction is particularly valuable for the construction of complex carbon skeletons, such as those found in branched alkanols.
Proposed Synthetic Pathway:
Preparation of the Phosphonium Ylide: The synthesis of the ylide would begin with an appropriate alkyl halide, such as 1-bromo-2-methylpropane. This primary alkyl halide would undergo a nucleophilic substitution (SN2) reaction with triphenylphosphine (B44618) (PPh3) to form the corresponding phosphonium salt. masterorganicchemistry.com Subsequent deprotonation of this salt with a strong base, like n-butyllithium (n-BuLi), would generate the desired phosphonium ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com
Preparation of the Aldehyde: The second component, a long-chain aldehyde, can be synthesized from a commercially available long-chain alcohol with a terminal double bond. For instance, 12-tridecen-1-ol could be protected at the hydroxyl group, followed by oxidative cleavage of the double bond (e.g., via ozonolysis) to yield the C13 aldehyde.
The Wittig Reaction: The prepared phosphonium ylide and the C13 aldehyde are then reacted together. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate. libretexts.orgorganic-chemistry.org This intermediate then collapses to form the desired alkene, 14-methylhexadec-13-ene (with the hydroxyl group still protected), and triphenylphosphine oxide as a byproduct. masterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org
Final Reduction and Deprotection: The resulting alkene is then hydrogenated to saturate the double bond, yielding the branched alkane backbone. Finally, deprotection of the hydroxyl group affords the target molecule, this compound.
Alternative Coupling Strategies:
Beyond the classic Wittig reaction, other modern coupling strategies are instrumental in the synthesis of branched alkanols. These methods often offer improved efficiency and functional group tolerance.
Ruthenium-Catalyzed Cross-Coupling: An innovative approach involves the direct cross-coupling of two different secondary alcohols, catalyzed by a ruthenium(II) complex, to produce β-disubstituted ketones. researchgate.net While not a direct route to alkanols, the resulting ketone can be readily reduced to the corresponding branched secondary alcohol.
Iridium-Catalyzed β-Alkylation: The β-alkylation of secondary alcohols with primary alcohols can be achieved using an iridium catalyst. organic-chemistry.org This "borrowing hydrogen" methodology proceeds through the in-situ formation of an aldehyde from the primary alcohol, which then undergoes an aldol (B89426) condensation with the enolate of the secondary alcohol (formed after its oxidation). Subsequent hydrogenation of the resulting enone yields the branched alcohol.
Nickel-Catalyzed Radical-Coupling: A dual nickel/photoredox-catalyzed method allows for the C(sp³)–C(sp³) cross-coupling of alcohols and carboxylic acids. nih.gov This strategy can be used for alcohol C1-alkylation and homologation, providing a versatile route to complex branched structures. nih.gov
These advanced coupling reactions provide a powerful toolkit for chemists to construct a wide array of branched alkanols for various research applications.
Derivatization Studies for Research Probes
To investigate the biological roles and metabolic fate of this compound and its analogs, it is often necessary to convert them into detectable research probes. Derivatization enhances their analytical properties, such as ionization efficiency in mass spectrometry or detectability in chromatographic methods.
The primary target for derivatization in these long-chain alcohols is the terminal hydroxyl group. nih.gov Various reagents can be employed to introduce a tag that facilitates sensitive detection.
Common Derivatization Strategies for Fatty Alcohols:
Pentafluorobenzoyl (PFBoyl) Derivatization for GC/ECNICI-MS: For highly sensitive detection using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS), fatty alcohols can be derivatized with pentafluorobenzoyl chloride. researchgate.net This method introduces a highly electronegative group, significantly enhancing the signal in ECNICI-MS. Optimized reaction conditions have been determined to be 60°C for 45 minutes. researchgate.net
Derivatization for LC/MS Analysis: Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool for analyzing complex biological samples. To improve the detection of fatty alcohols by electrospray ionization (ESI)-MS, several derivatization strategies have been developed:
2-Sulfobenzoic Anhydride: This reagent converts the terminal hydroxyl group into an oxycarbonylbenzene-2-sulfonic acid group. nih.gov The introduction of the sulfonic acid group ensures uniform ionization of all species, including the fatty alcohols themselves. nih.gov
2-Fluoro-N-methylpyridinium p-toluenesulfonate: This reagent imparts a permanent cationic charge on the alcohol, allowing for effective detection by electrospray MS with detection limits in the parts-per-trillion (ppt) range for individual species. nih.gov
Pyridine and Thionyl Chloride: This one-step derivatization reaction generates a permanently charged N-cationic pyridinium (B92312) moiety on hydroxyl groups, significantly increasing the sensitivity of detection in ESI-MS. acs.org
On-Probe Derivatization for Single-Cell Analysis: To study cellular heterogeneity in the metabolism of fatty alcohols, on-probe derivatization techniques have been developed. acs.org In this method, fatty alcohols are rapidly quaternized directly on the sampling probe, followed by ionization, eliminating the need for post-reaction processing and enabling analysis at the single-cell level. acs.org
The selection of a derivatization strategy depends on the analytical platform being used and the specific research question being addressed. These methods are crucial for creating the research probes necessary to unravel the complex biological functions of this compound and other long-chain branched alkanols.
Table of Derivatization Reagents for Fatty Alcohols
| Derivatizing Reagent | Analytical Technique | Purpose | Reference |
| Pentafluorobenzoyl Chloride | GC/ECNICI-MS | Enhances sensitivity by introducing an electronegative group. | researchgate.net |
| 2-Sulfobenzoic Anhydride | LC/MS | Provides uniform ionization by introducing a sulfonic acid group. | nih.gov |
| 2-Fluoro-N-methylpyridinium p-toluenesulfonate | LC/MS | Imparts a permanent cationic charge for sensitive detection. | nih.gov |
| Pyridine and Thionyl Chloride | ESI-IM-MS | Generates a permanently charged pyridinium tag for increased sensitivity. | acs.org |
| N/A (On-Probe Quaternization) | Nanocarbon Fiber Ionization MS | Enables rapid, sensitive analysis at the single-cell level. | acs.org |
Analytical Chemistry Approaches in the Research of 14 Methylhexadecan 1 Ol
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the definitive structural elucidation and functional group analysis of 14-Methylhexadecan-1-ol.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. nih.gov It works by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a magnetic field. The resulting spectrum provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
For this compound, ¹H and ¹³C NMR spectra would provide conclusive evidence for its structure:
¹H NMR: The proton NMR spectrum would show characteristic signals for each type of hydrogen atom. Key signals would include a triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH), a multiplet for the single proton at the C-14 branch point (-CH(CH₃)-), a complex overlapping signal for the many methylene (B1212753) (-CH₂) groups in the long alkyl chain, a doublet for the methyl group at C-14, and a triplet for the terminal methyl group of the ethyl branch at the end of the chain. oregonstate.edulibretexts.org
¹³C NMR: The carbon NMR spectrum would display a distinct signal for each of the 17 carbon atoms in its unique chemical environment. This would confirm the total number of carbons and the presence of key features like the alcohol carbon (-CH₂OH), the branched methine carbon, and the various methylene and methyl carbons along the chain. compoundchem.comlibretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Features of this compound
| Feature | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| Hydroxymethyl Group (CH₂OH) | ¹³C | ~60-65 libretexts.org |
| Hydroxymethyl Group (-CH₂OH) | ¹H | ~3.6 (triplet) libretexts.org |
| Alcohol Proton (-OH) | ¹H | Variable, ~1-5 (broad singlet) libretexts.org |
| Long Alkyl Chain (-CH₂-)n | ¹³C | ~20-40 libretexts.org |
| Long Alkyl Chain (-CH₂-)n | ¹H | ~1.2-1.6 (broad multiplet) oregonstate.edu |
| Branched Methine (CH(CH₃)) | ¹³C | ~30-40 libretexts.org |
| Branched Methyl (CH(CH₃)) | ¹³C | ~10-25 libretexts.org |
Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org It measures the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its identity as a long-chain primary alcohol:
A strong and broad absorption band in the region of 3200–3500 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol's hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. orgchemboulder.comspectroscopyonline.com
Sharp, strong absorption bands between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the alkane backbone (the CH₃ and CH₂ groups). libretexts.org
A strong C-O stretching vibration band appears in the 1000–1075 cm⁻¹ range, which is characteristic of primary alcohols. spectroscopyonline.comspectroscopyonline.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 (broad, strong) | O-H stretch | Alcohol (-OH) orgchemboulder.com |
| 2960 - 2850 (sharp, strong) | C-H stretch | Alkane (-CH₃, -CH₂-) libretexts.org |
| ~1470 - 1450 | C-H bend | Alkane (-CH₂-) libretexts.org |
| 1260 - 1050 (strong) | C-O stretch | Primary Alcohol orgchemboulder.comspectroscopyonline.com |
Advanced Metabolomic Profiling Techniques
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com These techniques aim to provide a comprehensive snapshot of the metabolic state of a biological system. When analyzing a biological sample, this compound may be one of thousands of metabolites present.
GC-MS is a primary analytical platform for metabolomic profiling of primary metabolites, including fatty alcohols, amino acids, and sugars. nih.govyoutube.com In a typical metabolomics workflow, a complex mixture of metabolites is extracted from a biological sample. This extract then undergoes derivatization—often the same silylation process used in single-compound analysis—to make the polar metabolites volatile enough for GC analysis. nih.gov
The derivatized sample is then injected into the GC-MS system. The resulting data is a complex chromatogram containing hundreds or thousands of peaks. Each peak is processed to generate a mass spectrum, which is then matched against extensive spectral libraries for identification. illinois.edu In this context, this compound would be identified as part of a much larger "metabolic fingerprint." This approach allows researchers to study how the levels of this specific alcohol, along with many other metabolites, change in response to different biological conditions, providing insights into metabolic pathways and physiological processes.
Integrated GC-MS and UPLC-MS for Comprehensive Metabolic Analysis
A comprehensive analysis of the metabolome, which includes a wide array of chemically diverse molecules, often necessitates the use of multiple analytical platforms. The integration of GC-MS and UPLC-MS provides a powerful approach for a broad-spectrum analysis of metabolites, from volatile to non-volatile compounds.
Gas chromatography is ideally suited for the analysis of volatile and semi-volatile compounds. For a fatty alcohol like this compound, derivatization is typically required to increase its volatility and thermal stability, as well as to produce characteristic mass spectral fragmentation patterns for confident identification. Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetylating agents. The subsequent analysis by mass spectrometry allows for the separation of co-eluting compounds and the identification based on their unique mass spectra and retention times.
UPLC-MS, on the other hand, is highly effective for the analysis of less volatile and more polar compounds. While direct analysis of fatty alcohols by UPLC-MS is possible, derivatization can also be employed to enhance ionization efficiency. UPLC offers higher resolution and faster analysis times compared to traditional high-performance liquid chromatography (HPLC). When coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, UPLC-MS provides highly accurate mass measurements, which are crucial for the confident annotation of metabolites in complex mixtures.
Application in Phytochemical and Microbial Metabolomics Research
The study of metabolites in plants (phytochemicals) and microorganisms is a vast field, driven by the search for novel bioactive compounds and the understanding of biological systems. Fatty alcohols are known to be present in various plant tissues and are produced by a range of microorganisms, where they can play roles in cell membrane structure, as signaling molecules, or as precursors for other lipids.
Despite the common presence of fatty alcohols in nature, specific reports identifying this compound in phytochemical or microbial metabolomics studies are scarce. Research has more frequently identified related unsaturated or different isomeric forms of methyl-branched fatty alcohols. For instance, studies on various plant species have identified a range of volatile and non-volatile compounds through GC-MS analysis, but have not specifically listed this compound. Similarly, while microbial metabolomics has uncovered a vast diversity of secondary metabolites, the focus has often been on more complex or bioactive molecules.
The lack of specific findings for this compound in publicly accessible databases and literature suggests that it may be a minor component in the organisms studied so far, or it may have been grouped with other isomers during analysis. Future metabolomics studies with advanced analytical capabilities and a focus on detailed lipid profiling may yet reveal the presence and biological significance of this specific compound in the plant and microbial kingdoms.
Ecological and Biological Roles of 14 Methylhexadecan 1 Ol in Inter and Intra Species Interactions
Contribution to Pheromone Chemistry and Communication
Role as a Component in Insect Sex Pheromones
No scientific studies were found that identify 14-Methylhexadecan-1-ol as a component of any insect sex pheromone. Research on insect pheromones, particularly for moths, frequently identifies long-chain (C14-C18) unsaturated alcohols, aldehydes, and acetates as active components. researchgate.net For instance, compounds like (Z)-11-hexadecenol are common in moth pheromones, but this compound is not listed among them. nih.govnih.gov
Involvement in Trail Pheromone Systems
There is no available evidence linking this compound to trail pheromone systems in insects, such as ants.
Investigation of Bioactivity from Natural Sources
Contribution to Antioxidant Activity of Plant and Algal Extracts
Numerous studies confirm that extracts from various plant and algal species possess antioxidant properties. nih.govnih.govmdpi.com However, none of these studies isolate this compound and confirm its specific contribution to the observed antioxidant activity.
Presence in Extracts Exhibiting Antimicrobial Potential
Similar to antioxidant research, many crude extracts from natural sources like plants and algae are known to have antimicrobial properties. ijichthyol.orgnih.govnih.govnotulaebotanicae.ro Despite extensive analysis of these extracts, there are no reports that specifically identify this compound as a contributor to these antimicrobial effects.
Ecological Impacts and Inter-species Chemical Ecology
The chemical secretions of insects, particularly social insects like ants, are not only pivotal for their own colony's cohesion and function but also have significant impacts on their interactions with other species and the broader ecosystem. These secretions, composed of a complex blend of volatile and non-volatile compounds, can act as pheromones for intra-species communication and as allomones or kairomones in inter-species interactions.
The Dufour's gland, a key exocrine gland in female Hymenoptera, including ants, is a primary source of a diverse array of chemical compounds. researchgate.netwikipedia.orgpensoft.net The secretions from this gland are known to be involved in a multitude of functions, such as nest building, territory marking, alarm signaling, and as trail pheromones. pensoft.netpherobase.comcapes.gov.brresearchgate.netnih.gov In many ant species, the chemical profile of the Dufour's gland is species-specific and can even vary between different castes within a colony, highlighting its importance in the social organization and ecological success of these insects. nih.govnih.gov
Within the subfamily Myrmicinae, which is the largest and most diverse ant subfamily, the chemical ecology is particularly complex. researchgate.net Species within the genus Myrmica, such as Myrmica scabrinodis and Myrmica rubra, have been the subject of numerous studies on their chemical communication systems. pherobase.comresearchgate.netantwiki.org Research has shown that the mandibular and Dufour's glands of these ants produce a variety of volatile compounds, including ketones, alcohols, and hydrocarbons, which play critical roles in their behavior. researchgate.netresearchgate.net For instance, in Myrmica rubra, the Dufour's gland secretion contains compounds that attract foraging workers. researchgate.net
While the precise role of this compound has not been extensively detailed, its structural similarity to other known insect semiochemicals suggests its involvement in these complex chemical communication networks. Long-chain alcohols and their derivatives are frequently identified as components of insect pheromones and other semiochemicals. The presence of this compound in the secretions of Myrmica ants points towards its potential function in inter-species interactions, possibly as a component of a territorial marker, a defense secretion, or a signal that influences the behavior of other organisms in their environment.
For example, the chemical secretions of Myrmica scabrinodis are known to be involved in its interactions with other species, including the parasitic Maculinea butterflies and other ant species. antwiki.org The complex blend of chemicals produced by these ants can serve to defend resources, deter competitors, and mediate symbiotic or parasitic relationships. While the specific contribution of this compound to these interactions remains to be elucidated, its presence as a component of the ant's chemical profile is likely not incidental.
Table 1: Investigated Species and Glandular Secretions
| Species | Gland | Known Functions of Secretions |
| Myrmica scabrinodis | Dufour's Gland, Mandibular Gland | Territorial marking, foraging encouragement, alarm signaling researchgate.netantwiki.org |
| Myrmica rubra | Dufour's Gland, Mandibular Gland | Trail following, foraging attraction, alarm signaling researchgate.netresearchgate.net |
| Various Ant Species | Dufour's Gland | Nest building, host marking, slave raids, fertility signaling, trail pheromone wikipedia.orgpensoft.netpherobase.com |
Table 2: General Classes of Compounds in Ant Glandular Secretions
| Compound Class | Gland Source (General) | Potential Ecological Roles |
| Hydrocarbons | Dufour's Gland, Cuticle | Nestmate recognition, waterproofing, territorial marking pensoft.netnih.gov |
| Alcohols | Dufour's Gland, Mandibular Gland | Alarm signaling, attraction, trail following researchgate.netresearchgate.net |
| Ketones | Mandibular Gland | Alarm signaling, attraction researchgate.net |
| Esters | Dufour's Gland | Trail pheromones, caste-specific signals pensoft.netnih.gov |
Further research is necessary to isolate and identify the specific behavioral responses elicited by this compound in the various species it is found in and to understand its full impact on the ecological communities these insects inhabit.
Emerging Research Applications of 14 Methylhexadecan 1 Ol and Its Derivatives
Utilization in Chemical Ecology Studies
Chemical ecology is the study of the role of chemical signals in the interactions of organisms. In this context, 14-methylhexadecan-1-ol and its derivatives, particularly its unsaturated counterparts, are significant as insect pheromones. Pheromones are chemical substances released by an organism that elicit a specific response in another individual of the same species.
Research has identified derivatives of this compound as key components of the sex pheromones of various stored-product pests, most notably beetles of the genus Trogoderma. For instance, (Z)-14-methyl-8-hexadecenal is a potent sex pheromone that induces mating responses in male Trogoderma beetles. researchgate.netmedchemexpress.com This compound is isolated from the airborne emissions of female beetles. researchgate.net The saturated counterpart, this compound, is often found in conjunction with these unsaturated pheromone components, suggesting it may act as a biosynthetic precursor or a modulator of the pheromone signal. The specific blend of these compounds is often crucial for species recognition and reproductive isolation.
The study of these methyl-branched lipids is a core area of chemical ecology research for several reasons:
Pest Management: Understanding the chemical language of pests like the Khapra beetle (Trogoderma granarium), considered one of the world's most destructive pests of stored grain, is vital for developing effective and environmentally benign control strategies. researchgate.netimpactfactor.org Pheromone-baited traps can be used for monitoring and mass trapping of these insects.
Behavioral Studies: The precise role of each component in a pheromone blend is a subject of intense study. Researchers investigate how different ratios of saturated and unsaturated compounds, like this compound and its derivatives, affect insect behavior.
Biosynthesis and Evolution: The biosynthetic pathways that produce these complex molecules are of great interest. researchgate.netfrontiersin.orgnih.gov By studying these pathways, scientists can understand how different species evolved their unique chemical signals.
The table below summarizes the key derivatives of this compound and their roles in chemical ecology:
| Compound Name | Role in Chemical Ecology |
| (Z)-14-Methyl-8-hexadecenal | Sex pheromone of Trogoderma beetles |
| (E)-14-Methyl-8-hexadecenal | Component of the sex pheromone blend in some Trogoderma species |
| (Z)-14-Methyl-8-hexadecen-1-ol | Pheromone component for male Khapra beetles |
| (S)-14-Methyl-1-octadecene | Sex pheromone of the peach leafminer moth (Lyonetia clerkella) |
This table is interactive. Click on the compound name for more details where available.
Application in Biosensor Development (Implied by pheromone research)
The specific and potent nature of pheromones like the derivatives of this compound implies a significant potential for their use in the development of highly sensitive and selective biosensors. While research into biosensors specifically for this compound is still in its nascent stages, the principles established in the broader field of alcohol and pheromone detection are directly applicable.
A biosensor is an analytical device that combines a biological component with a physicochemical detector. In the context of this compound and its derivatives, the biological component could be an enzyme or a receptor that specifically binds to these molecules. The potential applications for such biosensors are numerous:
Early Pest Detection: Highly sensitive biosensors could be deployed in agricultural and food storage facilities to detect the presence of pests like Trogoderma species at very low population densities, allowing for early intervention before a major infestation occurs.
Environmental Monitoring: These sensors could be used to monitor the distribution and spread of invasive pest species.
Research Tools: In laboratory settings, biosensors would be invaluable for studying the dynamics of pheromone release and detection in real-time.
The development of such biosensors would likely leverage existing technologies, such as those used for the detection of other alcohols and volatile organic compounds. researchgate.netnih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.net These technologies often employ enzymes like alcohol oxidase or alcohol dehydrogenase, which catalyze a reaction with the target alcohol, producing a measurable signal. nih.govmdpi.com For a long-chain, branched alcohol like this compound, specific enzymes with appropriate substrate-binding pockets would need to be identified or engineered.
The following table outlines the conceptual components of a biosensor for this compound:
| Biosensor Component | Potential Implementation |
| Bioreceptor | - Insect odorant receptor proteins (ORPs) specific to 14-methyl-branched alcohols.- Enzymes like alcohol dehydrogenase or oxidase with specificity for long-chain alcohols. |
| Transducer | - Electrochemical (amperometric, potentiometric)- Optical (fluorescence, surface plasmon resonance)- Piezoelectric (quartz crystal microbalance) |
| Signal Output | - Electrical current or voltage- Light intensity or wavelength shift- Frequency change |
This table is interactive and provides a conceptual framework for biosensor design.
Research on Biomarker Discovery (Implied by metabolomic studies)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers another promising avenue for research involving this compound. In this field, the compound and its derivatives could serve as biomarkers—measurable indicators of a particular biological state or condition.
While no studies have yet explicitly identified this compound as a clinical biomarker in humans, its role in insect metabolism and communication provides a strong rationale for its investigation in several areas of biomarker research:
Insect Physiology and Health: The profile of cuticular lipids, which includes compounds like this compound, can be indicative of an insect's health, nutritional status, and even social rank within a colony. nih.govwikipedia.org Changes in the abundance or composition of these lipids could serve as biomarkers for stress, disease, or exposure to insecticides.
Invasive Species Identification: The unique blend of cuticular hydrocarbons and related compounds can be used as a chemotaxonomic tool to identify and differentiate between closely related insect species, including invasive ones. nih.gov This is a form of biomarker discovery applied to species identification.
Forensic Entomology: In the future, the analysis of specific insect-derived lipids on or near decomposing remains could potentially provide clues in forensic investigations.
Metabolomic studies in insects often involve the analysis of the whole-body metabolome or specific tissues. nih.govplos.org These studies can reveal the presence and abundance of a wide range of compounds, including fatty acids and their derivatives. The identification of 14-methyl-branched lipids in such studies could lead to new hypotheses about their biological roles and their potential as biomarkers.
The table below lists the potential areas of biomarker research for this compound:
| Research Area | Potential Biomarker Application |
| Entomology | - Indicator of insect health and physiological state.- Chemotaxonomic marker for species identification. |
| Agriculture | - Early detection of pest infestations through metabolic profiling of the environment. |
| Ecology | - Tracking the spread and impact of invasive species. |
This table is interactive and highlights potential future research directions.
Future Research Directions and Unexplored Avenues for 14 Methylhexadecan 1 Ol
Deeper Mechanistic Understanding of Biosynthetic Pathways
The biosynthesis of branched-chain fatty alcohols like 14-Methylhexadecan-1-ol is a complex process that is not yet fully elucidated. While it is generally understood that the biosynthesis of branched-chain fatty acids, the precursors to these alcohols, often utilizes primers derived from the catabolism of branched-chain amino acids such as leucine (B10760876), isoleucine, and valine, the specific enzymatic machinery and regulatory networks governing the formation of this compound remain largely unknown. nih.gov
Future research should focus on identifying and characterizing the specific enzymes involved in each step of the biosynthetic pathway. This includes the fatty acid synthase (FAS) complexes responsible for chain elongation, the specific reductases that convert the fatty acid or its activated form (e.g., acyl-CoA) to the corresponding alcohol, and any associated desaturases or other modifying enzymes. Understanding the substrate specificity and kinetic properties of these enzymes will be crucial. For instance, identifying the key fatty acyl-CoA reductase (FAR) responsible for the final reduction step is a critical research goal.
Furthermore, unraveling the genetic and metabolic regulation of these pathways is essential. Investigating the transcriptional control of the biosynthetic genes and the metabolic fluxes that channel precursors towards this compound synthesis will provide a more complete picture.
Novel Biocatalytic and Chemoenzymatic Synthesis Methodologies
The development of efficient and sustainable methods for the synthesis of this compound is a significant area for future research. While traditional chemical synthesis routes can be effective, they often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Biocatalytic and chemoenzymatic approaches offer promising alternatives, leveraging the high selectivity and efficiency of enzymes. rsc.org
Future efforts should explore the use of whole-cell biocatalysts or isolated enzymes for the production of this compound. This could involve engineering microorganisms like E. coli or yeast to express the necessary biosynthetic enzymes. Advances in synthetic biology and metabolic engineering can be harnessed to optimize precursor supply and maximize product yields. nih.gov
Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, also represent a promising avenue. For example, a key chiral intermediate could be synthesized chemically, followed by an enzymatic step to introduce specific functional groups with high stereoselectivity. Recent advances in the chemoenzymatic synthesis of insect pheromones, which often share structural similarities with this compound, provide a strong precedent for the success of this approach. researchgate.net
Comprehensive Elucidation of Ecological and Behavioral Functions
While related compounds, such as the unsaturated aldehyde (Z)-14-methyl-8-hexadecenal, have been identified as sex pheromones in certain insects like Trogoderma beetles, the specific ecological and behavioral functions of this compound are not yet comprehensively understood. It is plausible that this alcohol acts as a pheromone component, a precursor to a more active pheromone, or plays a role in other forms of chemical communication. nih.gov
Future research should focus on detailed behavioral assays to determine the precise role of this compound in insect communication. This includes investigating its potential as an attractant, an aggregation signal, a courtship pheromone, or a component of a more complex pheromone blend. Electrophysiological studies, such as electroantennography (EAG), can be employed to assess the responsiveness of insect antennae to this specific compound.
Furthermore, exploring its role in a broader ecological context is crucial. Does it mediate interactions with other species, such as predators or parasites? Does its production vary with environmental conditions or the physiological state of the organism? Answering these questions will provide a more complete understanding of its significance in natural systems.
Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation
The detection and quantification of this compound in biological samples often present significant analytical challenges due to its presence in trace amounts and the potential for isomeric complexity. The methyl branch at the 14-position creates a chiral center, meaning that (R)- and (S)-enantiomers exist. These isomers can have distinct biological activities, making their separation and individual quantification essential.
Future research should focus on the development and application of advanced analytical techniques for the trace analysis and isomer differentiation of this compound. While gas chromatography-mass spectrometry (GC-MS) is a powerful tool, further optimization of chromatographic conditions and derivatization methods is needed to enhance sensitivity and resolution. The use of chiral GC columns is a critical area for development to enable the separation of enantiomers.
Advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), can provide more structural information for unambiguous identification, especially in complex biological matrices. The challenges associated with trace analysis, including sample preparation and minimizing contamination, require continued attention and the development of more robust protocols. researchgate.net
Exploration of Undiscovered Natural Sources and Their Bioprofiles
Currently, the known natural sources of this compound are limited. A systematic exploration of a wider range of organisms, particularly within insect orders known for their complex chemical communication systems like Lepidoptera and Coleoptera, is likely to reveal new sources of this compound. nih.gov
Future research should employ a bioprospecting approach, utilizing modern analytical techniques to screen for the presence of this compound in various species. This exploration should be coupled with the creation of detailed "bioprofiles" for each newly identified source. These profiles would include not only the presence and quantity of this compound but also the co-occurrence of other related compounds, the genetic information of the organism, and its ecological context.
Q & A
Q. How to systematically review existing literature on this compound for meta-analysis?
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Search Strategy : Use Boolean operators in databases (e.g., PubMed, SciFinder) with keywords like “branched-chain fatty alcohol” AND “synthesis” OR “toxicity.” Track results in spreadsheets and prioritize peer-reviewed journals over preprints .
05 文献检索Literature search for meta-analysis02:58 -
Quality Control : Exclude studies lacking full experimental details or using unverified commercial samples. Cross-reference citations in review papers to identify seminal works .
Q. What are the key considerations for documenting contradictory findings in publications?
- Transparency : Clearly describe methodological variations (e.g., reagent sources, assay conditions) that may explain disparities. Use supplementary materials to provide raw data and statistical analyses .
- Ethical Reporting : Avoid selective data omission. Discuss limitations and propose follow-up experiments to resolve ambiguities .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
